molecular formula C9H8N2O6 B091250 3-(2,4-dinitrophenyl)propanoic Acid CAS No. 90417-95-1

3-(2,4-dinitrophenyl)propanoic Acid

Cat. No. B091250
CAS RN: 90417-95-1
M. Wt: 240.17 g/mol
InChI Key: NJGXPGVYYHJEBT-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dinitrophenyl)propanoic acid is a chemical derivative of propanoic acid where a 2,4-dinitrophenyl group is attached to the third carbon of the propanoic acid chain. This compound is structurally related to other compounds that have been synthesized and studied for various applications, including as intermediates in organic synthesis and as ligands for receptor binding studies.

Synthesis Analysis

The synthesis of compounds related to 3-(2,4-dinitrophenyl)propanoic acid involves various chemical reactions. For instance, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol from trans-1,3-diphenyl-2,3-epoxy-1-propanone and 2,4-dinitrophenylhydrazine in glacial acetic acid is an example of how a dinitrophenyl group can be incorporated into a compound . Similarly, the reaction of 1-fluoro-2,4-dinitrobenzene with pamidronic acid in the presence of sodium hydroxide leads to a dinitrophenyl-substituted bisphosphonate . These methods could potentially be adapted for the synthesis of 3-(2,4-dinitrophenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds containing the 2,4-dinitrophenyl group has been characterized using various spectroscopic techniques. For example, the structure of a triazolyl methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . Similarly, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . These studies provide insights into the molecular conformation and stereochemistry that could be relevant for understanding the structure of 3-(2,4-dinitrophenyl)propanoic acid.

Chemical Reactions Analysis

The reactivity of the 2,4-dinitrophenyl group in chemical reactions is highlighted by its role as an activating reagent in nucleotide synthesis . The initial protonation stage and formation of an intermediate P(III)-2,4-dinitrophenyl ester are crucial steps in the activation process. This suggests that the 2,4-dinitrophenyl group in 3-(2,4-dinitrophenyl)propanoic acid could also participate in similar chemical transformations, potentially acting as an activating group or as a leaving group in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,4-dinitrophenyl)propanoic acid can be inferred from related compounds. The presence of the dinitrophenyl group is known to influence the hydrophobicity and electronic properties of molecules. For instance, the tetrasodium salt of a dinitrophenyl-substituted bisphosphonate forms hydrophobic layers due to the 2,4-dinitrophenyl moiety, while the hydrophilic parts of the molecule, including sodium cations and water molecules, form a hydrophilic layer . These properties are important for understanding the solubility, stability, and reactivity of 3-(2,4-dinitrophenyl)propanoic acid.

Scientific Research Applications

  • Micellar Liquid Chromatography : Aliphatic carboxylic acids, including propanoic acid, have been used as modifiers in micellar liquid chromatography for the separation of 2,4-dinitrophenyl derivatives of amino acids, enhancing overall resolution and separation efficiency (Boichenko et al., 2007).

  • Study of Steroidal Ketones : The cleavage of 2,4-dinitrophenylhydrazones, including applications to steroidal ketones, has been a subject of study, highlighting the importance of 2,4-dinitrophenyl derivatives in sterol chemistry (Demaecker & Martin, 1954).

  • Fluorescence Quenching and Toxicity Analysis : The fluorescence quenching properties of various dinitrophenols, including 3-(2,4-dinitrophenyl)propanoic Acid, have been analyzed to understand their mechanism of toxicity. These compounds are noted for their potential hazardous effects, including carcinogenicity (Dumitraş Huţanu & Pintilie, 2013).

  • Optical Resolution of Amino Acids : The optical resolution of N-(2,4-dinitrophenyl)-amino acids has been successfully achieved using specific chromatographic techniques, demonstrating the utility of these compounds in stereochemical analysis (Allenmark & Andersson, 1986).

  • Nonlinear Optical Applications : The growth and properties of large methyl-(2,4-dinitrophenyl)-aminopropanoate crystals have been studied for their application in nonlinear optics, highlighting the potential of these compounds in the development of optical devices (Zhang, Batra, & Lal, 1994).

  • High-Performance Liquid Chromatographic Separation : The use of quinine-derived chiral anion-exchanger stationary phases for the separation of N-protected beta-amino acids, including those derived from 3-(2,4-dinitrophenyl)propanoic Acid, has been demonstrated, showcasing advancements in chromatographic techniques (Péter, 2002).

  • Antigenic Determining Residues in Nucleosides and tRNA : Research on introducing antigenic determining 2,4-dinitrophenyl residues into various nucleosides and tRNA from E. coli has been conducted, offering insights into biochemical modifications and interactions (Seela, Hansske, Watanabe, & Cramer, 1977).

properties

IUPAC Name

3-(2,4-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXPGVYYHJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372813
Record name 3-(2,4-dinitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dinitrophenyl)propanoic Acid

CAS RN

90417-95-1
Record name 3-(2,4-dinitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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